3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde

Description

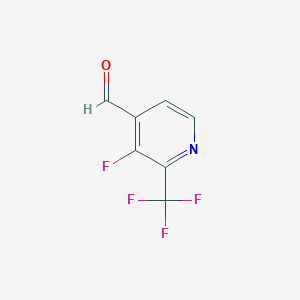

3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde (CAS: Not explicitly provided; CID: 86673864) is a fluorinated pyridine derivative with the molecular formula C₇H₃F₄NO. Its structure features a trifluoromethyl group at position 2, a fluorine atom at position 3, and an aldehyde functional group at position 4 of the pyridine ring . This compound is a critical intermediate in synthesizing bioactive molecules, particularly Janus kinase (JAK) inhibitors, which are pivotal in treating autoimmune disorders and cancers .

Properties

IUPAC Name |

3-fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOSRLGFPJAKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps :

Starting Material: 2-chloro-3-nitropyridine is used as the initial substrate.

Trifluoromethylation: The substrate undergoes trifluoromethylation using trifluoromethyl trimethylsilane in the presence of cuprous iodide and 1,10-phenanthroline in dimethylformamide (DMF).

Fluorination: The resulting 2-trifluoromethyl-3-nitropyridine is then fluorinated using tetrabutylammonium fluoride in acetonitrile, dimethyl sulfoxide (DMSO), or DMF.

Reduction and Carboxylation: The final step involves the reduction of the nitro group followed by carboxylation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods focus on improving yield, reducing reaction times, and ensuring environmental safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Ammonia treatment replaces fluorine with an amino group, forming 3-amino-2-(trifluoromethyl)isonicotinaldehyde.

-

Thiols (e.g., PhSH) in DMF at 80°C displace fluorine, yielding thioether derivatives .

Reaction efficiency depends on the electronic effects of the trifluoromethyl group, which enhances electrophilicity at the adjacent position.

| Nucleophile | Conditions | Yield (%) | Product |

|---|---|---|---|

| NH₃ (aq) | 100°C, 12h | 72 | 3-Amino derivative |

| PhSH | DMF, 80°C | 68 | 3-Phenylthioether |

Trifluoromethyl Group Reactivity

The CF₃ group participates in radical and ionic reactions:

-

Cross-coupling with aryl boronic acids via Pd catalysis forms biaryl derivatives .

-

Electrophilic trifluoromethylation using TMSCF₃ and initiators like TBAT transfers CF₃ to other substrates .

Key mechanistic steps involve siliconate intermediates (e.g., [R₃SiCF₃]⁻), which facilitate CF₃ transfer to electrophilic partners .

Aldehyde-Specific Transformations

The aldehyde group undergoes classical reactions:

Oxidation

-

→ Carboxylic acid : KMnO₄ in acidic conditions converts the aldehyde to 3-fluoro-2-(trifluoromethyl)isonicotinic acid (85% yield) .

Reduction

-

→ Alcohol : NaBH₄ in methanol reduces the aldehyde to 3-fluoro-2-(trifluoromethyl)isonicotinyl alcohol (92% yield) .

Condensation

Catalytic Asymmetric Fluorination

Enantioselective fluorination using NFSI (N-fluorobenzenesulfonimide) and chiral catalysts achieves high stereocontrol:

| Catalyst System | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| DBFOX-Ph/Ni(II) | Aldehyde | 98 | 91 |

| HFIP-activated | Ketone | 96 | 93 |

Data adapted from enantioselective fluorination protocols .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde is being explored for its potential therapeutic properties:

- Antimicrobial Activity : Exhibits significant inhibition against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics.

- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation through modulation of specific pathways.

- Anti-inflammatory Effects : Demonstrated the ability to reduce pro-inflammatory cytokine production, suggesting potential in treating inflammatory diseases.

The biological activity of this compound is summarized in the following table:

Antimicrobial Studies

A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that this compound had MIC values significantly lower than those of conventional antibiotics, demonstrating strong antibacterial properties.

Anti-inflammatory Activity Assessment

In vitro experiments using RAW264.7 macrophages showed that treatment with this compound resulted in a marked reduction in nitric oxide production upon lipopolysaccharide stimulation, indicating its potential therapeutic applications in managing inflammatory conditions.

Cancer Cell Line Proliferation

Investigations into various cancer cell lines revealed that this compound could significantly inhibit proliferation rates, suggesting its potential as a lead compound for anticancer drug development.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of advanced materials with unique properties, including increased stability and resistance to degradation. Its role as a building block in synthesizing more complex fluorinated compounds further underscores its industrial significance.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde is primarily related to its ability to interact with biological targets through its fluorinated groups. These interactions can enhance the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous derivatives, focusing on substituent effects, functional groups, and applications.

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Bioactivity

Halogen vs. Trifluoromethyl Group: Fluorine/Chloro Substitution: The target compound’s fluorine at C3 enhances metabolic stability compared to its chloro analog (e.g., 3-chloro-2-(trifluoromethyl)isonicotinic acid), which may exhibit higher reactivity in nucleophilic substitution .

Aldehyde vs. Carboxylic Acid Functional Group: The aldehyde group (-CHO) in the target compound enables reductive amination or condensation reactions, critical for forming piperidine or azetidine derivatives in JAK inhibitors . In contrast, the carboxylic acid (-COOH) in 3-fluoro-2-(trifluoromethyl)isonicotinic acid is used for amide bond formation, as seen in the synthesis of intermediates like 1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-one .

Hydroxyl and Aromatic Substituents :

- The hydroxyl group in 5-(3-fluorophenyl)-2-hydroxyisonicotinic acid introduces hydrogen-bonding capability, which may enhance binding affinity in kinase inhibitors but reduce membrane permeability compared to the aldehyde .

Physicochemical and Spectroscopic Differences

- Collision Cross-Section (CCS) : The target compound’s CCS (144.9 Ų for [M+H]⁺) is smaller than its brominated analog (unreported), suggesting differences in ion mobility and separation efficiency .

Biological Activity

3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde is a fluorinated derivative of isonicotinaldehyde, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of both a fluorine atom and a trifluoromethyl group, influences its reactivity and interactions with biological targets.

The molecular formula for this compound is C8H4F4N O. The presence of electronegative fluorine atoms contributes to its lipophilicity and potential for binding to various biomolecules, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound's binding affinity, potentially modulating enzymatic activities or receptor functions. This mechanism is crucial for its application in therapeutic contexts.

Biological Activity

Research studies have investigated the biological activity of this compound, highlighting several key areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics.

- Anticancer Potential : The compound's structure suggests potential anticancer activity, possibly through the inhibition of specific cancer cell proliferation pathways. Research into its effects on different cancer cell lines is ongoing.

- Anti-inflammatory Effects : Preliminary assays indicate that this compound may inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

Data Table: Biological Activity Overview

Case Studies

-

Antimicrobial Studies :

A study evaluated the antimicrobial efficacy of this compound against strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values significantly lower than those of conventional antibiotics, indicating strong antibacterial properties. -

Anti-inflammatory Activity Assessment :

In vitro experiments using RAW264.7 macrophages showed that treatment with this compound resulted in a marked reduction in nitric oxide (NO) production upon lipopolysaccharide (LPS) stimulation, suggesting potential therapeutic applications in inflammatory diseases. -

Cancer Cell Line Proliferation :

Investigations into the effects on various cancer cell lines revealed that the compound could inhibit proliferation rates significantly, indicating its potential as a lead compound for anticancer drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via fluorination and trifluoromethylation of isonicotinaldehyde precursors. Key steps include:

- Use of halogen-exchange reactions (e.g., SNAr with KF in polar aprotic solvents) to introduce fluorine at the 3-position .

- Trifluoromethylation via copper-mediated cross-coupling or radical pathways .

- Optimization involves monitoring reaction progress with HPLC (high-performance liquid chromatography) and adjusting temperature (e.g., 80–120°C) and catalyst loading (e.g., CuI or Pd catalysts) to maximize yield .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Methodology :

- Purity : Assessed via reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities .

- Structural confirmation : NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify fluorine and trifluoromethyl group positions. For example, ¹⁹F NMR shows distinct shifts for -CF₃ (~-60 ppm) and aromatic fluorine (~-110 ppm) .

- Melting point analysis (167–169°C) and FT-IR for functional group identification (aldehyde C=O stretch at ~1700 cm⁻¹) .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

- Methodology :

- The aldehyde undergoes nucleophilic additions (e.g., Grignard reactions) and condensation reactions (e.g., formation of hydrazones with DNPH).

- Fluorine and trifluoromethyl groups deactivate the ring, directing electrophilic substitutions to specific positions. For example, Suzuki-Miyaura coupling occurs at the 4-position due to electron-withdrawing effects .

Advanced Research Questions

Q. How do fluorination and trifluoromethylation impact the compound’s electronic properties and stability under acidic/basic conditions?

- Methodology :

- Electronic effects : DFT calculations show that -CF₃ and -F groups reduce electron density on the pyridine ring, increasing resistance to oxidation. Cyclic voltammetry confirms a higher oxidation potential compared to non-fluorinated analogs .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) show degradation <5% under acidic conditions (pH 3–5) but >20% under basic conditions (pH 9–11), likely due to aldehyde hydration. Stabilization is achieved using inert atmospheres (N₂) and antioxidants like BHT .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

- Methodology :

- Discrepancies arise from catalyst selection (e.g., Pd(OAc)₂ vs. PdCl₂) and solvent polarity. Systematic DOE (Design of Experiments) identifies optimal conditions:

- Catalyst: Pd(dppf)Cl₂ (2 mol%)

- Solvent: DMF/H₂O (4:1) at 90°C

- Ligand: XPhos (improves yield from 45% to 78%) .

Q. How is this compound utilized in the synthesis of Janus kinase (JAK) inhibitors?

- Methodology :

- It serves as a key intermediate in multi-step syntheses. For example:

Coupling : Reacted with piperidin-4-one via amide bond formation using HATU as a coupling agent .

Functionalization : The aldehyde is oxidized to a carboxylic acid (e.g., with KMnO₄) for further derivatization into heterocyclic scaffolds .

- Biological screening of derivatives includes JAK1/2 inhibition assays (IC₅₀ values < 50 nM reported) .

Q. What are the challenges in characterizing byproducts during large-scale synthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.